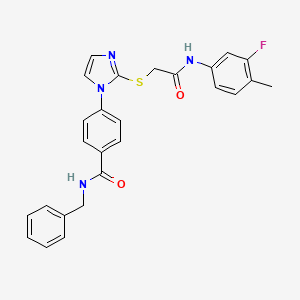
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 is known to target various signaling pathways, including B-cell receptor signaling, and has shown promising results in preclinical studies.
Mechanism of Action
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate is known to target various signaling pathways, including B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate can effectively block B-cell receptor signaling and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, induction of apoptosis in cancer cells, and immunomodulatory effects. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell receptor signaling. However, one limitation of using Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate is its potential off-target effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for the development of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate, including the evaluation of its efficacy in clinical trials for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to understand the potential off-target effects of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate and to develop strategies to minimize these effects. Finally, the development of novel BTK inhibitors that have improved selectivity and efficacy may provide new opportunities for the treatment of various diseases.
Synthesis Methods
The synthesis of Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate involves several steps, including the reaction of tert-butyl 2-(methylamino)acetate with 4-chloropyrimidine, followed by the reaction with 2-bromo-2-methylpropanol. The resulting compound is then treated with trifluoroacetic acid to obtain Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate.
Scientific Research Applications
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Several preclinical studies have shown that Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate can effectively inhibit B-cell receptor signaling and induce apoptosis in cancer cells. Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-8(2)11-15-7-9(14-6)10(16-11)12(17)18-13(3,4)5/h7-8,14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDILPXGMKKKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)OC(C)(C)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

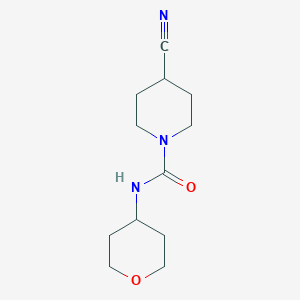
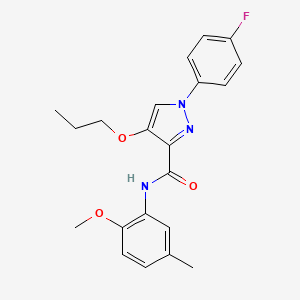
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)
![4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride](/img/structure/B2941679.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)
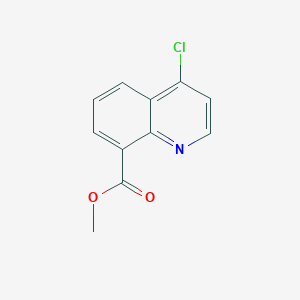
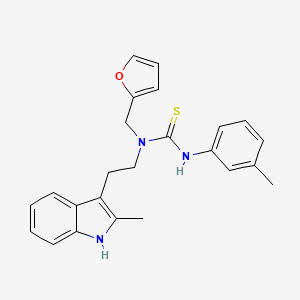
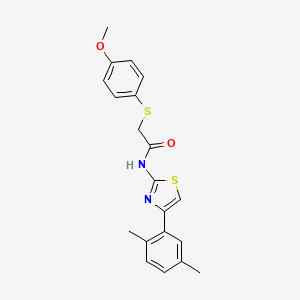
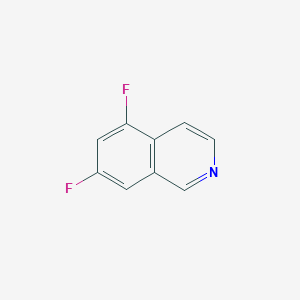
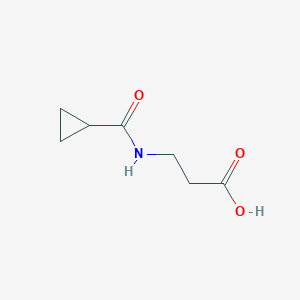
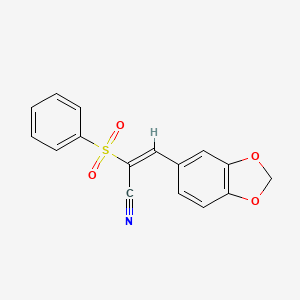
![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)
